Pentafluorobenzenesulfonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of pentafluorobenzenesulfonyl chloride involves reactions under specific conditions, often catalyzed by metal complexes. For example, Kamigata et al. (1998) described the perfluorophenylation of aromatic and heteroaromatic compounds using pentafluorobenzenesulfonyl chloride in the presence of a ruthenium(II) catalyst, which proceeds with the extrusion of sulfur dioxide and hydrogen chloride to yield perfluorophenylated compounds (Kamigata, Yoshikawa, & Shimizu, 1998).
Molecular Structure Analysis
The molecular structure of pentafluorobenzenesulfonyl chloride has been characterized by electron diffraction studies. Vajda and Hargittai (1983) detailed the bond lengths and angles within the molecule, noting its asymmetric molecular model where the benzene ring is rotated relative to the plane containing the S-Cl bond (Vajda & Hargittai, 1983).
Chemical Reactions and Properties
Pentafluorobenzenesulfonyl chloride participates in a variety of chemical reactions, offering routes to various functionalized compounds. For instance, Bredikhin et al. (2015) showcased its reaction with primary alkenes in solvent-free conditions, demonstrating its utility in synthesizing pentafluorobenzenesulfonyl derivatives (Bredikhin, Usatenko, Maksimov, & Platonov, 2015). Furthermore, Joseph et al. (2015) described the successful synthesis of highly ortho-substituted biaryls via cross-coupling reactions, highlighting its versatility as a cross-coupling partner (Joseph et al., 2015).
Scientific Research Applications
Perfluorophenylation of Aromatic Compounds : Pentafluorobenzenesulfonyl chloride reacts with benzene and thiophene derivatives in the presence of a ruthenium(II) catalyst to yield perfluorophenylated compounds (Kamigata, Yoshikawa, & Shimizu, 1998).
Activation of SNAr-Reactivity by Sulfonylonio Substituents : Pentafluorobenzenesulfonyl chloride is transformed into corresponding N-sulfonylpyridinium triflates. This activation allows SNAr reactions to be performed under mild conditions, offering a new path to pharmaceutically interesting substances (Weiss & Pühlhofer, 2001).
Reactions with Alkenes : In the presence of a ruthenium or palladium complex, pentafluorobenzenesulfonyl chloride reacts with alkenes to produce various compounds, including (E)-1-aryl-2-(pentafluorobenzenesulfonyl)ethene (Kamigata, Yoshikawa, & Shimizu, 1998).
Gas Chromatographic Analysis : Pentafluorobenzenesulfonyl chloride is used for the derivatization of beta-phenylethylamine in tissues and body fluids for analysis via gas chromatography (Baker, Rao, & Coutts, 1986).
Activation of Hydroxylic Materials : Chromophoric sulfonyl chlorides based on fluorinated carbon skeletons, including pentafluorobenzenesulfonyl chloride, are used as activating agents for agarose, aiding in the immobilization of affinity ligands and enzymes (Scouten et al., 1986).
Synthesis of Sulfur Perfluorophenyl Compounds : Pentafluorobenzenesulfonyl hypervalent iodonium ylide is used for preparing sulfur pentafluorophenyl compounds containing C6F5S or C6F5SO2 units (Wang et al., 2017).
Determination of Metabolites in Tissues and Body Fluids : Used in electron-capture gas chromatographic procedures for analyzing metabolites like p-trifluoromethylphenol in various biological samples (Urichuk et al., 1997).
properties
IUPAC Name |
2,3,4,5,6-pentafluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6ClF5O2S/c7-15(13,14)6-4(11)2(9)1(8)3(10)5(6)12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJCTEGNHXRPKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)S(=O)(=O)Cl)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6ClF5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50232213 | |
Record name | Pentafluorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50232213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluorobenzenesulfonyl chloride | |
CAS RN |
832-53-1 | |
Record name | 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentafluorobenzenesulfonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 832-53-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96998 | |
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Record name | Pentafluorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50232213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentafluorobenzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.473 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Pentafluorobenzenesulfonyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P6FR9SY79 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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